Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate

Description

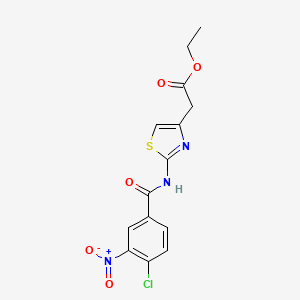

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-[(4-chloro-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c1-2-23-12(19)6-9-7-24-14(16-9)17-13(20)8-3-4-10(15)11(5-8)18(21)22/h3-5,7H,2,6H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKOJJYXXWURDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the amide linkage. Finally, the ethyl ester is introduced through esterification with ethanol under acidic conditions.

Chemical Reactions Analysis

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Scientific Research Applications

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.

Biology: It is used in studies to understand the biological activities of thiazole-containing compounds.

Medicine: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: It is used in the development of new materials and chemical reaction accelerators

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Features

The target compound shares a thiazole-acetate backbone with several analogs but differs in substituents on the benzamido moiety. Key comparisons include:

Key Observations :

- Substituent Effects : The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or hydrogen-bonding interactions compared to ureido-linked analogs (e.g., 10d, 10f) .

- Biological Relevance : Thiazole derivatives with nitro groups (e.g., the target) are often explored for cytotoxicity, as nitro groups can act as prodrug motifs or DNA intercalators .

Physical and Crystallographic Properties

- Crystallographic data for a related compound (Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate) in reveals extensive hydrogen-bonding networks involving thiazole N and ester carbonyl groups, stabilizing the lattice .

Biological Activity

Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole derivatives class. Its unique structure, characterized by the presence of a thiazole ring and a nitrobenzamide group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical formula for this compound is . The compound features:

- A thiazole ring

- A chloro and nitro substituent on the benzamide group

- An ethyl ester functional group

Synthesis

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Reaction of a thioamide with an α-haloketone.

- Introduction of the Benzamido Group : Reacting the thiazole intermediate with 4-chloro-3-nitrobenzoic acid chloride.

- Esterification : Converting the carboxylic acid to an ethyl ester using ethanol and a catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated:

- Cell Line Testing : The compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HCT116 | 20 |

Mechanistically, it appears to inhibit cell proliferation by inducing apoptosis through activation of caspase pathways and inhibiting cyclin-dependent kinases (CDKs).

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to reduce pro-inflammatory cytokine levels such as TNF-alpha and IL-6, suggesting a mechanism that may involve inhibition of NF-kB signaling.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds treated with formulations containing this compound showed a reduction in bacterial load and improved healing times compared to controls.

- Cancer Treatment Trials : Early-phase clinical trials are underway to assess its efficacy in combination with standard chemotherapy in patients with advanced solid tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.